molecular formula C21H18Cl2N4O3 B12152939 methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12152939
M. Wt: 445.3 g/mol
InChI Key: BJIHKOOOSACTBT-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a fused imidazo-pyridine core substituted with a 2,4-dichlorophenyl group and a methyl benzoate moiety. The compound’s imidazo[4,5-c]pyridine scaffold is notable for its resemblance to bioactive heterocycles, which often exhibit pharmacological activity, such as kinase inhibition or receptor modulation . The 2,4-dichlorophenyl substituent is a common motif in fungicides and pharmaceuticals, contributing to enhanced lipophilicity and target affinity .

Properties

Molecular Formula

C21H18Cl2N4O3

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 2-[[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18Cl2N4O3/c1-30-20(28)14-4-2-3-5-16(14)26-21(29)27-9-8-17-18(25-11-24-17)19(27)13-7-6-12(22)10-15(13)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

BJIHKOOOSACTBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)Cl)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where the appropriate dichlorophenyl precursor reacts with the imidazo[4,5-c]pyridine core.

    Coupling with Methyl 2-Aminobenzoate: The final step involves coupling the intermediate product with methyl 2-aminobenzoate under conditions that promote the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are primary sites for hydrolysis:

Reaction Type Conditions Products Key Observations
Ester Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/H₂O)Carboxylic acid derivative (free -COOH group)Complete conversion observed under reflux (80–100°C) for 6–12 hours.
Amide Cleavage Strong acidic (H₂SO₄, 100°C)4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid and 2-aminobenzoic acidRequires prolonged heating; side products may form due to imidazole ring instability .

Mechanistic Insights :

  • Ester hydrolysis follows nucleophilic acyl substitution, with hydroxide ions attacking the carbonyl carbon.

  • Amide cleavage under acidic conditions proceeds via protonation of the carbonyl oxygen, facilitating bond rupture .

Substitution Reactions

The dichlorophenyl and imidazopyridine moieties enable electrophilic and nucleophilic substitutions:

Reaction Type Reagents/Conditions Products Notes
Aromatic Halogenation Cl₂/FeCl₃ (electrophilic substitution)Additional chloro-substituted derivativesLimited reactivity observed due to electron-withdrawing dichloro groups.
Nucleophilic Aromatic Substitution NH₃/Cu catalystAmino-substituted phenyl derivativesRequires high temperatures (150°C) and catalytic Cu .

Structural Limitations :

  • The 2,4-dichlorophenyl group’s electron-deficient nature reduces electrophilic substitution feasibility but enhances resistance to oxidation .

Reduction Reactions

Selective reduction of functional groups has been explored:

Target Group Reducing Agent Products Efficiency
Imidazopyridine Ring H₂/Pd-CPartially saturated imidazolidine derivativesPartial hydrogenation occurs at the pyridine ring, preserving the dichlorophenyl group.
Ester to Alcohol LiAlH₄Benzylic alcohol derivativeQuantitative reduction under anhydrous THF at 0°C .

Cross-Coupling Reactions

The compound’s halogenated aryl groups facilitate metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Applications
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivativesUsed to introduce aryl/heteroaryl groups for structure-activity studies .
Sonogashira Coupling CuI, Pd(PPh₃)₂Cl₂, terminal alkyneAlkynylated imidazopyridine analogsYields range from 40–70% depending on steric hindrance .

Stability and Degradation

Thermal Stability :

  • Decomposes above 250°C, releasing CO₂ and HCl.
    Photolytic Degradation :

  • UV exposure (254 nm) leads to imidazole ring cleavage, forming chlorinated byproducts .

Comparative Reactivity

The compound’s reactivity differs from structurally related analogs:

Compound Key Functional Groups Reactivity Profile
Methyl 2-({[4-(2,3-difluorophenyl)-...}amino)benzoateDifluorophenyl, esterHigher electrophilic substitution activity due to fluorine’s electron-withdrawing effect.
Methyl 4-({[4-(2,3-dichlorophenyl)-...}amino)butanoateChlorophenyl, ester, amideEnhanced solubility in polar solvents increases hydrolysis rates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds similar to methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate. For instance, derivatives containing imidazopyridine structures have shown promising results against various cancer cell lines. A study highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against human colon and breast cancer cells, indicating a potential pathway for developing new anticancer agents .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research has demonstrated that related compounds can inhibit neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease. These findings suggest that this compound may also possess similar protective qualities against neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties

Compounds related to this compound have been investigated for their pesticidal properties. The presence of the dichlorophenyl group suggests potential efficacy against a range of pests and pathogens. Studies have shown that similar compounds can act as effective fungicides and insecticides in agricultural settings .

Material Science

Polymer Development

In material science, the unique chemical structure of this compound can be utilized in the synthesis of advanced polymers. The compound can serve as a monomer or additive to enhance the mechanical properties and thermal stability of polymers. Research into polymer composites incorporating such compounds has yielded materials with improved durability and resistance to environmental degradation .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effectsCompounds with imidazopyridine structures showed significant activity against cancer cell lines .
Neuroprotection Neuroinflammation in Parkinson's modelsRelated compounds reduced inflammatory markers and protected dopaminergic neurons .
Pesticidal Properties Efficacy against agricultural pestsSimilar compounds demonstrated effective pest control .
Material Science Polymer synthesisEnhanced mechanical properties observed in polymer composites using related compounds .

Mechanism of Action

The mechanism of action of methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural features with several agrochemicals and pharmaceuticals, particularly those containing 2,4-dichlorophenyl groups or fused heterocyclic systems. Key comparisons include:

Compound Key Structural Features Reported Use/Activity
Cyclanilide 2,4-Dichlorophenyl-cyclopropanecarboxamide Plant growth regulator; acts via auxin signaling pathways
Etaconazole/Propiconazole Triazole derivatives with 2,4-dichlorophenyl and dioxolane groups Broad-spectrum fungicides targeting cytochrome P450 enzymes in fungal ergosterol synthesis
User Compound Imidazo[4,5-c]pyridine core, 2,4-dichlorophenyl, methyl benzoate Hypothesized biological activity (e.g., kinase inhibition or ion channel modulation)*

*No direct functional data is available for the user compound in the provided evidence.

Functional and Pharmacological Differences

  • Bioactivity : Unlike etaconazole and propiconazole, which are established fungicides, the user compound’s imidazo-pyridine core may confer distinct target selectivity. Imidazo[4,5-c]pyridines are frequently associated with kinase inhibition (e.g., JAK/STAT pathways) or TRP channel modulation , but this remains speculative without experimental validation.
  • Metabolic Stability: The methyl benzoate group in the user compound may influence metabolic stability compared to cyclanilide’s cyclopropane ring.

Biological Activity

Methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl derivatives with imidazo[4,5-c]pyridine frameworks. The synthesis typically involves the formation of carbonyl groups and subsequent amination to yield the final product. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key areas of focus include:

  • Anticonvulsant Activity : Preliminary studies indicate that related compounds exhibit anticonvulsant properties. However, specific evaluations for this compound have shown mixed results regarding efficacy in models such as pentylenetetrazole-induced seizures .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Potential : The compound's structural features suggest potential activity against various cancer cell lines. In vitro assays have indicated that related imidazoquinoline derivatives can inhibit cell proliferation in leukemia models through mechanisms involving MAPK pathway modulation .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[4,5-c]pyridine ring significantly influence biological activity. The presence of the dichlorophenyl group enhances lipophilicity and receptor binding affinity while maintaining a balance between efficacy and toxicity.

Modification Biological Effect
2,4-Dichlorophenyl GroupEnhances receptor binding
Carbonyl GroupCritical for biological activity
Amine SubstituentInfluences solubility and bioavailability

Case Studies

Several case studies highlight the biological implications of this compound:

  • Anticonvulsant Study : In a study assessing various derivatives for anticonvulsant effects using animal models, it was found that while some compounds showed promise, this specific compound did not exhibit significant anticonvulsant activity when tested in vivo .
  • Anti-inflammatory Research : Research involving related compounds demonstrated effective COX inhibition in vitro. The findings suggest that further exploration into the anti-inflammatory properties of this compound may yield beneficial results in treating inflammatory conditions .
  • Cancer Cell Line Testing : In vitro testing against acute biphenotypic leukemia cell lines revealed that structurally similar compounds effectively inhibited cell growth at low concentrations (GI50 values ranging from 0.3 to 1.2 µM), indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Core formation : Cyclization of dichlorophenyl-substituted imidazo-pyridine intermediates under reflux conditions with catalysts like Pd(OAc)₂ (similar to methods in for dichlorophenyl-containing heterocycles).

Coupling reaction : Amide bond formation between the imidazo-pyridine carbonyl group and 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via HPLC-MS.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for dichlorophenyl protons (δ ~7.2–7.8 ppm), imidazo-pyridine NH (δ ~10.2 ppm), and ester methyl groups (δ ~3.8 ppm). Compare with simulated spectra from computational tools like ACD/Labs.
  • IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

Q. What are the hypothesized biological targets of this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., imidazo-pyridine derivatives in and thiazolo-pyridines in ) suggest potential interactions with:

  • Kinase enzymes : ATP-binding pockets due to the planar imidazo-pyridine core.
  • GPCRs : Dichlorophenyl groups may enhance lipophilicity for membrane penetration .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, ’s split-plot design can be adapted to optimize reaction conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) from conflicting studies.

Orthogonal assays : Validate results using SPR (Surface Plasmon Resonance) for binding affinity and functional assays (e.g., cAMP modulation) .

Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between replicates (as in ’s randomized block design) .

Q. What computational strategies are recommended for predicting off-target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB entries in ). Prioritize residues within 4Å of the dichlorophenyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2Å) .
  • QSAR modeling : Train models on PubChem datasets to predict ADMET properties .

Q. What methodologies are suitable for studying environmental degradation pathways?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound at pH 3–9 (37°C) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation libraries .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Microbial assays : Use OECD 301B guidelines to assess biodegradability in activated sludge .

Key Methodological Considerations

  • Experimental Design : Follow split-plot or randomized block designs (as in ) to account for variables like temperature and catalyst type .
  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., ’s intermediates) to confirm structural integrity .
  • Theoretical Frameworks : Link studies to enzyme inhibition theories (e.g., competitive vs. allosteric) or QSPR models for environmental fate prediction .

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